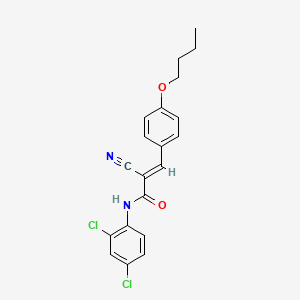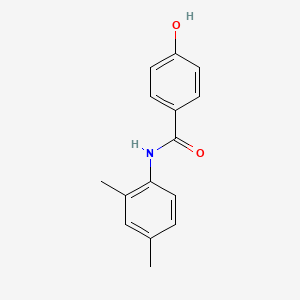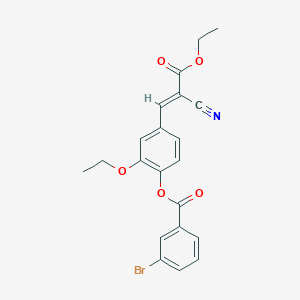
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a butoxyphenyl group and a dichlorophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate halogenating agent.
Formation of the dichlorophenyl intermediate: This involves the reaction of 2,4-dichloroaniline with a suitable reagent to introduce the amide functionality.
Coupling reaction: The final step involves the coupling of the butoxyphenyl and dichlorophenyl intermediates under specific conditions to form the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
- (E)-3-(4-ethoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Uniqueness
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Propriétés
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-2-3-10-26-17-7-4-14(5-8-17)11-15(13-23)20(25)24-19-9-6-16(21)12-18(19)22/h4-9,11-12H,2-3,10H2,1H3,(H,24,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASFSWILVVEGA-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[[2-(propylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7744274.png)
![5-phenyl-N-prop-2-enylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7744308.png)

![7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744313.png)
![8-[[Cyclohexyl(methyl)amino]methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7744333.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744341.png)
![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7744348.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7744349.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-tert-butylbenzoate](/img/structure/B7744361.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 3,4,5-triethoxybenzoate](/img/structure/B7744365.png)

![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744378.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-propoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744380.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744383.png)
